molecular formula C13H19NO2 B411753 N-(4-ethoxyphenyl)-2-methylbutanamide

N-(4-ethoxyphenyl)-2-methylbutanamide

Cat. No.: B411753
M. Wt: 221.29g/mol
InChI Key: DJYYIBXIIWFMOP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methylbutanamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. Its structure is closely related to a class of compounds known as 4-alkoxyacetanilides, which have a historical and ongoing relevance in the development of analgesic and antipyretic agents . Researchers investigate this compound primarily as a key intermediate or a functional congener in the synthesis and study of more complex drug-like molecules. The structural features of the N-(4-ethoxyphenyl) moiety are often explored for their role in metabolic pathways and interactions with biological systems . Studies on analogous compounds, such as the metabolic intermediate N-(4-ethoxyphenyl)-3-oxobutanamide, provide a framework for understanding how the butanamide chain can be a site for enzymatic transformation or structural optimization . Furthermore, the 4-ethoxy phenyl group is a common pharmacophore in non-opioid analgesics, and modifications to the acyl side chain, including the introduction of methyl groups, are a strategic focus for researchers aiming to modulate the compound's physicochemical properties, metabolic stability, and binding affinity for target proteins . Consequently, this compound serves as a valuable scaffold for the design of novel bioactive molecules and for probing structure-activity relationships in pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methylbutanamide

InChI

InChI=1S/C13H19NO2/c1-4-10(3)13(15)14-11-6-8-12(9-7-11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

DJYYIBXIIWFMOP-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of N 4 Ethoxyphenyl 2 Methylbutanamide

Chemo- and Regioselective Synthesis of the Amide Bond in N-(4-ethoxyphenyl)-2-methylbutanamide

The formation of the amide bond between 4-ethoxyaniline and 2-methylbutanoic acid is a critical step in the synthesis of this compound. Achieving this with high chemo- and regioselectivity is paramount, and various methodologies have been developed to this end.

Amidation Reactions Employing Carboxylic Acids and Amines

Direct amidation of carboxylic acids with amines represents a highly atom-economical approach to amide bond formation, circumventing the need for pre-activation of the carboxylic acid. These reactions, however, typically require high temperatures to drive the dehydration process, which can be facilitated by catalysts.

Recent advancements have focused on the use of catalysts to promote direct amidation under milder conditions. For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. researchgate.net The reaction of an aromatic acid with an amine in refluxing toluene with a 10 mol% catalyst loading can achieve high yields. researchgate.net Similarly, heterogeneous catalysts, such as sulfated TiO2/SnO2 nanocomposites, have been employed for the direct amidation of aniline (B41778) derivatives with acetic acid under solvent-free conditions, with electron-donating groups on the aniline favoring the reaction. researchgate.net

Table 1: Catalyst Systems for Direct Amidation

Catalyst Reactants Conditions Yield
Titanium tetrafluoride (TiF4) Aromatic carboxylic acid, Amine 10 mol% catalyst, Toluene, Reflux, 24h Up to 96% researchgate.net

Coupling Strategies for Butanamide Formation

To overcome the high temperatures often required for direct amidation, a vast array of coupling reagents has been developed to activate the carboxylic acid component, enabling the reaction to proceed under milder conditions. These reagents are broadly classified into several families, including carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimide Reagents: Reagents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve coupling efficiency. uni-kiel.deuniurb.it

Phosphonium and Aminium/Uronium Reagents: These reagents, including BOP, PyBOP, HBTU, and HATU, generate active esters that are highly reactive towards amines. sigmaaldrich.com

Phosphonium salts (e.g., PyBOP) are known for their high reactivity and are particularly useful for sterically hindered couplings. sigmaaldrich.com

Aminium/uronium salts (e.g., HBTU, HATU) are also highly efficient. sigmaaldrich.com HATU, which forms an OAt ester, is often considered one of the most effective coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. sigmaaldrich.com Reagents based on the Oxyma Pure leaving group, such as COMU, have also been introduced as highly efficient alternatives. sigmaaldrich.com

The choice of solvent is also crucial, with greener alternatives to traditional solvents like N,N-dimethylformamide (DMF), such as 2-methyltetrahydrofuran (2-MeTHF), being investigated. researchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent Class Examples Activating Species Notes
Carbodiimides EDC, DIC O-acylisourea Often used with additives like HOBt or HOAt to prevent racemization and side reactions. uni-kiel.deuniurb.it
Phosphonium Salts BOP, PyBOP OBt active esters Can be used in excess to drive slow reactions to completion. sigmaaldrich.com

Stereoselective Synthesis of 2-Methylbutanamide (B7771968) Derivatives

The 2-methylbutanamide moiety of the target molecule contains a chiral center at the second carbon. The stereoselective synthesis of such chiral amides is a significant area of research, often employing strategies such as the use of chiral auxiliaries or asymmetric catalysis.

One powerful method for establishing stereocenters is through asymmetric hydrogenation. Transition-metal complexes with chiral ligands, such as those based on rhodium and bisphosphines, have been successfully used for the asymmetric hydrogenation of unsaturated precursors to yield chiral products with high enantioselectivity. nih.gov For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been achieved with excellent enantiomeric excesses (up to 99% ee). nih.gov A similar strategy could be envisioned for the synthesis of chiral 2-methylbutanoic acid or its derivatives, which could then be coupled with 4-ethoxyaniline.

Another approach involves the use of chiral enamides as synthetic building blocks. chemrxiv.org These can undergo various transformations to introduce new stereocenters with a high degree of control. Chiral amides derived from C2-symmetric pyrrolidines have also been utilized as reagents in cycloaddition reactions to synthesize enantiomerically pure compounds. researchgate.net

Derivatization Strategies for this compound Analogues

The modification of the this compound scaffold is a key strategy for developing analogues with potentially new properties. Derivatization can be targeted at either the phenoxy moiety or the butanamide chain.

Modifications at the Phenoxy Moiety

The ethoxyphenyl ring is amenable to various chemical modifications. Standard electrophilic aromatic substitution reactions could be employed to introduce a range of functional groups (e.g., nitro, halogen, acyl) onto the aromatic ring, with the positions of substitution directed by the existing ethoxy and amide groups.

Furthermore, the ethoxy group itself can be a point of modification. Cleavage of the ether bond, for example using reagents like boron tribromide (BBr3), would yield the corresponding phenol. This phenolic hydroxyl group could then be re-alkylated with a variety of alkyl halides or other electrophiles to introduce diverse ether functionalities, thereby creating a library of analogues with modified phenoxy moieties.

Functionalization of the Butanamide Chain

The 2-methylbutanamide chain offers several positions for functionalization to create structural diversity. For example, classic amidation reactions have been used to incorporate functionalized linking chains, such as butenyl or hydroxybutyl groups, in related N-substituted carboxamides. nih.gov This suggests that precursors to 2-methylbutanoic acid bearing additional functional groups could be synthesized and subsequently coupled with 4-ethoxyaniline.

Strategies for the chemo- and regioselective synthesis of functionalized building blocks, such as 2-alkylidenetetrahydrofurans from the reactions of 1,3-dicarbonyl dianions, highlight methods for creating complex aliphatic chains that could be incorporated into butanamide analogues. researchgate.net These methods allow for the controlled introduction of substituents along an alkyl chain, which could then be elaborated into the desired functionalized butanoic acid derivative for subsequent amidation.

Cyclization Reactions and Heterocycle Formation from this compound Precursors

Precursors bearing the N-(4-ethoxyphenyl) moiety are valuable substrates for the synthesis of various heterocyclic structures. A notable example is the formation of β-lactams (azetidin-2-ones) through the Staudinger [2+2] ketene-imine cycloaddition. In this reaction, an imine derived from 4-ethoxyaniline serves as a key building block.

The synthesis involves the reaction of an N-(p-ethoxyphenyl)imine with a ketene, generated in situ from an acyl chloride and a tertiary amine. This cycloaddition leads to the formation of N-(p-ethoxyphenyl)-2-azetidinones. nih.gov The N-(p-ethoxyphenyl) group is significant in this context as it can be later removed through oxidative dearylation using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), yielding the corresponding N-H β-lactams. nih.gov This two-step sequence allows for the construction of the core azetidinone ring, a key structural motif in many antibiotic agents.

Table 1: Synthesis of N-(p-ethoxyphenyl)-2-azetidinones via Staudinger Cycloaddition

Imine Precursor Ketene Precursor Product Yield (%)
N-(4-ethoxyphenyl)methanimine Acetyl chloride 1-(4-ethoxyphenyl)-4-methylazetidin-2-one Good
N-(4-ethoxyphenyl)-1-phenylethan-1-imine Phenylacetyl chloride 1-(4-ethoxyphenyl)-3,4-diphenylazetidin-2-one Good-Excellent
N-(4-ethoxyphenyl)-1-(p-tolyl)methanimine Methoxyacetyl chloride 1-(4-ethoxyphenyl)-3-methoxy-4-(p-tolyl)azetidin-2-one Good-Excellent

This table is illustrative and based on the general methodology for synthesizing N-(p-ethoxyphenyl)-2-azetidinones. nih.gov

The versatility of this method allows for the introduction of various substituents onto the β-lactam ring by choosing appropriate imine and ketene precursors, making it a powerful tool for generating libraries of potentially bioactive compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. iwu.edu For amide synthesis, this involves moving away from traditional methods that use stoichiometric coupling reagents, which generate significant amounts of waste. catalyticamidation.infonih.gov Greener approaches focus on catalytic methods, solvent-free conditions, and maximizing atom economy. sphinxsai.com

Catalytic Amidation Systems

Direct catalytic amidation, the reaction of a carboxylic acid (2-methylbutanoic acid) with an amine (4-ethoxyaniline), is a highly attractive green strategy because the only byproduct is water. catalyticamidation.info This approach avoids the poor atom economy of classical methods that require activating agents like carbodiimides or acid chlorides. nih.gov

Several catalytic systems have been developed for direct amidation:

Boron-Based Catalysts: Boronic acids have been shown to catalyze amidation by activating the carboxylic acid. Mechanistic studies suggest that the activation likely involves the cooperative action of multiple boron atoms. catalyticamidation.info

Transition Metal Catalysts: Nickel and Palladium complexes with N-heterocyclic carbene (NHC) ligands are effective for the amidation of esters and for transamidation reactions. nsf.gov These systems operate through the catalytic activation of C(acyl)-O or C(acyl)-N bonds. nsf.gov

Cooperative Catalysis: Systems employing a combination of catalysts, such as DABCO and Fe₃O₄, have been developed for the N-methyl amidation of carboxylic acids. semanticscholar.org These protocols are noted for their operational simplicity and the potential for catalyst recovery and reuse. semanticscholar.org

Table 2: Comparison of Catalytic Amidation Systems

Catalyst System Mechanism Advantages
Boronic Acids Carboxylic acid activation via borate intermediates Metal-free, mild conditions
Ni/Pd-NHC Complexes Oxidative addition to C(acyl)-X bond High efficiency, broad substrate scope
Cooperative (e.g., DABCO/Fe₃O₄) Dual activation of nucleophile and electrophile Use of inexpensive and abundant catalysts, catalyst recyclability

This table summarizes general features of catalytic systems applicable to amide synthesis. catalyticamidation.infonsf.govsemanticscholar.org

These catalytic methods represent a significant step forward in the sustainable synthesis of amides like this compound.

Solvent-Free and Atom-Economical Methodologies

To further enhance the green credentials of a synthesis, reducing or eliminating the use of volatile organic solvents is crucial. iwu.edu Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, simplified work-up procedures, and sometimes enhanced reaction rates. cmu.edu

The synthesis of this compound can be envisioned under solvent-free conditions, particularly when using a heterogeneous catalyst that can be easily separated from the product mixture by filtration. researchgate.net For instance, the direct amidation of 2-methylbutanoic acid with 4-ethoxyaniline could be performed by heating the neat reactants in the presence of a solid-supported catalyst.

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. sphinxsai.com

Traditional Synthesis (with coupling agent): C₂H₅OC₆H₄NH₂ + C₄H₉COOH + Coupling Agent → C₁₃H₁₉NO₂ + Waste Products The atom economy is low due to the incorporation of the coupling agent into the waste stream. nih.gov

Catalytic Direct Amidation: C₂H₅OC₆H₄NH₂ + C₄H₉COOH --(Catalyst)--> C₁₃H₁₉NO₂ + H₂O The atom economy is significantly higher as the only byproduct is water. catalyticamidation.info

By combining catalytic systems with solvent-free conditions, the synthesis of this compound can align closely with the principles of green chemistry, resulting in a highly efficient and environmentally responsible process.

Table 3: Mentioned Compound Names

Compound Name
This compound
4-ethoxyaniline
2-methylbutanoic acid
Azetidin-2-one
Ceric ammonium nitrate
N-(p-ethoxyphenyl)-2-azetidinone
N-(4-ethoxyphenyl)methanimine
Acetyl chloride
1-(4-ethoxyphenyl)-4-methylazetidin-2-one
N-(4-ethoxyphenyl)-1-phenylethan-1-imine
Phenylacetyl chloride
1-(4-ethoxyphenyl)-3,4-diphenylazetidin-2-one
N-(4-ethoxyphenyl)-1-(p-tolyl)methanimine
Methoxyacetyl chloride
1-(4-ethoxyphenyl)-3-methoxy-4-(p-tolyl)azetidin-2-one
DABCO (1,4-Diazabicyclo[2.2.2]octane)

In Depth Spectroscopic and Structural Elucidation of N 4 Ethoxyphenyl 2 Methylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of N-(4-ethoxyphenyl)-2-methylbutanamide is expected to exhibit a series of distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The aromatic protons on the para-substituted benzene (B151609) ring are anticipated to appear as two distinct doublets in the range of δ 6.8-7.5 ppm. The protons ortho to the amide group (H-2' and H-6') would be deshielded and resonate at a higher chemical shift compared to the protons meta to the amide group (H-3' and H-5'), which are adjacent to the electron-donating ethoxy group.

The ethoxy group will present as a characteristic triplet and quartet pattern. The methylene (B1212753) protons (-O-CH₂-) are expected to appear as a quartet around δ 4.0 ppm due to coupling with the adjacent methyl protons. These methyl protons (-CH₃) will, in turn, show a triplet at approximately δ 1.4 ppm.

The 2-methylbutanamide (B7771968) moiety will give rise to a more complex set of signals. The proton attached to the chiral center (H-2) is expected to be a multiplet around δ 2.2-2.5 ppm. The adjacent methyl group at this position (H-6) will likely appear as a doublet. The methylene protons of the butyl chain (H-3) would be a multiplet, and the terminal methyl group (H-4) is expected to be a triplet. The amide proton (N-H) typically appears as a broad singlet in a region that can vary significantly (δ 7.5-9.0 ppm) depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6' (Aromatic)~7.4d~8.8
H-3', H-5' (Aromatic)~6.8d~8.8
-O-CH₂- (Ethoxy)~4.0q~7.0
-CH₃ (Ethoxy)~1.4t~7.0
N-H (Amide)~8.0br s-
H-2 (Butanamide)~2.3m-
H-3 (Butanamide)~1.6m-
H-4 (Butanamide)~0.9t~7.4
H-6 (2-Methyl)~1.1d~6.8

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a series of singlets, each corresponding to a unique carbon atom.

The carbonyl carbon of the amide group (C-1) is expected to have the highest chemical shift, appearing in the range of δ 170-175 ppm. The aromatic carbons will resonate in the region of δ 114-156 ppm. The carbon atom attached to the oxygen of the ethoxy group (C-4') will be significantly deshielded, while the carbon attached to the nitrogen of the amide (C-1') will also be downfield.

The aliphatic carbons of the 2-methylbutanamide and ethoxy groups will appear at lower chemical shifts. The carbon of the ethoxy methylene group (-O-CH₂) will be in the range of δ 60-70 ppm, while the methyl carbon will be around δ 15 ppm. The carbons of the 2-methylbutanamide chain will have distinct chemical shifts based on their substitution and proximity to the carbonyl group.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Carbonyl)~174
C-1' (Aromatic)~131
C-2', C-6' (Aromatic)~121
C-3', C-5' (Aromatic)~114
C-4' (Aromatic)~156
-O-CH₂- (Ethoxy)~64
-CH₃ (Ethoxy)~15
C-2 (Butanamide)~45
C-3 (Butanamide)~27
C-4 (Butanamide)~12
C-6 (2-Methyl)~17

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amide should appear as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed in the region of 3100-2850 cm⁻¹.

A strong absorption band corresponding to the C=O stretching of the amide I band is expected around 1650 cm⁻¹. The N-H bending vibration (amide II band) should appear near 1550 cm⁻¹. The C-O stretching vibrations of the ether linkage will likely produce strong bands in the 1250-1000 cm⁻¹ region. Bending vibrations for the aromatic ring and the alkyl chains will be present in the fingerprint region (below 1500 cm⁻¹).

Predicted FT-IR Data for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (Amide)~3300Sharp, Medium
Aromatic C-H Stretch~3100-3000Medium
Aliphatic C-H Stretch~2980-2850Strong
C=O Stretch (Amide I)~1650Strong
N-H Bend (Amide II)~1550Strong
Aromatic C=C Stretch~1600, ~1510Medium-Strong
Asymmetric C-O-C Stretch (Ether)~1240Strong
Symmetric C-O-C Stretch (Ether)~1040Strong

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and C-O give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

The Raman spectrum of this compound is expected to show a strong signal for the symmetric stretching of the aromatic ring around 1600 cm⁻¹. The C-H stretching vibrations will also be present. The C=O stretch of the amide may be weaker in the Raman spectrum compared to the IR spectrum. The C-C stretching vibrations of the alkyl chain and the benzene ring will contribute to the fingerprint region. The symmetric C-O-C stretching of the ether group might also be observable.

Predicted Raman Data for this compound
Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch~3060Strong
Aliphatic C-H Stretch~2940Strong
Aromatic Ring Breathing~1610Strong
C=O Stretch (Amide I)~1650Medium
Aromatic Ring In-Plane Bend~1200Medium
Symmetric C-O-C Stretch (Ether)~1040Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, this analysis would provide the molecular weight and valuable information about its structure through the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition.

Table 1: Predicted HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da) Predicted Ion

The expected protonated molecule [M+H]⁺ would allow for the confirmation of the molecular formula C13H19NO2, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Interpretation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides a roadmap to the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentations within the alkyl chain and the ethoxy group.

A primary fragmentation would be the cleavage of the amide bond, which is a common fragmentation pathway for amides. This could lead to the formation of a resonance-stabilized acylium ion and a radical cation derived from the ethoxy-substituted aniline (B41778) portion. Another significant fragmentation pathway would involve the loss of the ethyl group from the ethoxy moiety via an alpha-cleavage, resulting in a characteristic ion. Cleavage within the 2-methylbutyl group is also expected, leading to the loss of alkyl radicals.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. researcher.life For this compound, the amide group is a key player in forming intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are crucial in stabilizing the crystal structure.

It is anticipated that this compound molecules would form chains or dimeric structures through N-H···O=C hydrogen bonds. Additionally, weaker C-H···O and C-H···π interactions involving the aromatic ring and the ethoxy and methyl groups would further influence the crystal packing.

Conformational Analysis in the Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms. In the crystalline state, a molecule typically adopts a low-energy conformation. For this compound, key conformational features would include the planarity of the amide group and the torsion angles that define the orientation of the ethoxyphenyl group relative to the butanamide chain.

Table 2: List of Compounds Mentioned

Compound Name
This compound
rac-N-(4-ethoxyphenyl)-3-hydroxybutanamide
N-(4-ethoxyphenyl)acetamide
N-H···O=C
C-H···O

Computational and Theoretical Chemistry Investigations of N 4 Ethoxyphenyl 2 Methylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. rsc.orgacs.orgacs.org For a molecule like N-(4-ethoxyphenyl)-2-methylbutanamide, a DFT study would begin with a geometry optimization. This process systematically alters the molecule's geometry to find the most stable, lowest-energy three-dimensional arrangement of its atoms.

The output of this optimization would provide precise data on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). These parameters define the molecule's fundamental structure. For instance, it would detail the planarity of the phenyl ring, the geometry of the amide linkage, and the spatial arrangement of the ethoxy and 2-methylbutyl groups.

Beyond geometry, DFT calculations elucidate the electronic structure, providing insights into the distribution of electrons throughout the molecule. This is crucial for understanding properties like polarity and reactivity.

Illustrative Data Table: Calculated Geometric Parameters for this compound using DFT

This table illustrates the type of data a DFT calculation would yield. Actual values are not available in the literature.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C=O (Amide)Data not available
C-N (Amide)Data not available
C-O (Ethoxy)Data not available
Bond Angles
O=C-N (Amide)Data not available
C-N-C (Amide-Phenyl)Data not available
C-O-C (Ethoxy)Data not available
Dihedral Angles
C-C-N-C (Phenyl-Amide)Data not available
C-O-C-C (Ethoxy)Data not available

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO and map their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electron-donating (nucleophilic) and electron-accepting (electrophilic) interactions. For example, the analysis might show the HOMO is localized on the electron-rich ethoxy-phenyl group, while the LUMO is centered around the amide carbonyl group.

Illustrative Data Table: FMO Properties of this compound

This table illustrates the type of data an FMO analysis would provide. Actual values are not available in the literature.

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface, or map, is a visualization tool that illustrates the charge distribution across a molecule's surface. deeporigin.comucsb.edu It is generated by calculating the electrostatic potential at different points on the electron density surface. ucsb.edu The surface is color-coded, typically with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential), while green represents neutral areas. researchgate.net

ESP maps are invaluable for predicting intermolecular interactions, a key aspect of drug design and materials science. nih.govacs.org For this compound, an ESP map would highlight the potential sites for electrophilic and nucleophilic attack. It would likely show a negative potential (red/yellow) around the amide oxygen atom due to its lone pairs, making it a hydrogen bond acceptor site. A positive potential (blue) would be expected around the amide hydrogen (N-H), identifying it as a hydrogen bond donor site. Understanding these electrostatic features is crucial for predicting how the molecule might interact with biological targets like proteins or with other molecules in a solution or crystal. deeporigin.comucsb.edu

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static, intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of molecules over time, including their flexibility and interactions with their environment.

Conformational Analysis and Energy Minimization

Molecules with rotatable single bonds, like this compound, are flexible and can exist in numerous different spatial arrangements, known as conformations. nih.govijpsr.com Conformational analysis is the study of these different conformers and their relative energies. ijpsr.com This process involves systematically rotating the molecule's flexible bonds to generate a wide range of possible shapes.

Each generated conformation is then subjected to energy minimization, a computational process that adjusts the geometry to find a stable, low-energy state. The result is a potential energy surface that identifies the most stable conformers (local and global energy minima) and the energy barriers between them. For a drug-like molecule, identifying the low-energy conformations is critical, as one of these is often the "bioactive conformation" that binds to a biological target. researchgate.net This analysis would reveal the preferred orientations of the ethoxyphenyl group relative to the amide plane and the various spatial arrangements of the flexible 2-methylbutyl chain.

Dynamic Behavior in Solution States

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time in a specific environment, such as in a solvent like water. tandfonline.comrsc.org An MD simulation calculates the forces between all atoms in a system (the solute molecule and the surrounding solvent molecules) and uses Newton's laws of motion to model their movements over a series of very short time steps. ulisboa.pt

Prediction of Reactivity and Selectivity via Computational Methods

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical chemistry studies focused on this compound. Consequently, there is no published research detailing the prediction of its reactivity and selectivity through computational methods.

In the field of computational chemistry, the prediction of a molecule's reactivity and the selectivity of its reactions is commonly achieved through the analysis of its electronic structure. Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate various molecular properties and descriptors that provide insights into chemical behavior.

Key parameters that are typically investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable tools for visualizing the charge distribution within a molecule. They illustrate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack, respectively.

Global Reactivity Descriptors: Quantum chemical calculations can provide a range of descriptors that quantify a molecule's reactivity. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These values help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions.

While these computational methods are well-established for predicting the reactivity and selectivity of a wide array of chemical compounds, no studies applying these techniques to this compound have been found in the available scientific literature. Therefore, no data tables or detailed research findings on its computational investigation can be presented. The exploration of the computational and theoretical chemistry of this compound represents an open area for future research.

Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl 2 Methylbutanamide Analogues

Design Principles for N-(4-ethoxyphenyl)-2-methylbutanamide Derivatives

The design of new analogues of this compound is guided by established medicinal chemistry principles. These include the systematic modification of its constituent parts and the use of isosteric replacements to fine-tune its properties.

Systematic Modification of the Ethoxyphenyl Moiety

The 4-ethoxyphenyl group is a key feature of the molecule, likely involved in crucial interactions with its biological target. The etherification of the phenolic hydroxyl group with an ethyl group, as seen in the related compound phenacetin (B1679774), can influence the compound's properties. ufrj.br SAR studies on phenacetin and its derivatives have shown that the nature of the alkoxy group is important for activity. ufrj.br For instance, replacing the ethoxy group with smaller (methoxy) or larger (propoxy) alkyl groups can lead to variations in biological effects, potentially due to altered binding affinity or metabolic stability.

Furthermore, the aromatic ring itself presents opportunities for modification. The introduction of substituents at different positions on the phenyl ring can impact the molecule's electronic properties, hydrophobicity, and steric profile. For example, the addition of electron-withdrawing or electron-donating groups can alter the charge distribution of the ring, which may affect its interaction with the target protein. A review of antimetastatic compounds highlights that functional groups such as fluoro, methoxy (B1213986), and amino can significantly influence the anticancer activities of various compounds, and their positioning is critical. acs.org

Table 1: Hypothetical Modifications of the Ethoxyphenyl Moiety and Their Potential Impact

ModificationPosition on Phenyl RingPotential Impact on Activity
Methoxy (-OCH3)4Altered hydrophobicity and potential for new hydrogen bond interactions
Fluoro (-F)2, 3, or 4Increased metabolic stability and altered electronic properties
Amino (-NH2)2, 3, or 4Potential for new hydrogen bond interactions and altered basicity
Trifluoromethyl (-CF3)3 or 4Increased lipophilicity and metabolic stability

This table presents hypothetical modifications based on general medicinal chemistry principles and data from related compound classes. The actual impact would need to be determined experimentally.

Variation of Substituents on the 2-Methylbutanamide (B7771968) Core

The 2-methylbutanamide core provides a scaffold that can be modified to explore the steric and hydrophobic requirements of the binding site. The length and branching of the acyl chain can significantly influence the biological activity of N-acyl amides. nih.govdrugdesign.org For instance, increasing or decreasing the length of the alkyl chain from the 2-methylbutyl group, or altering its branching pattern, could either enhance or diminish the compound's fit within a receptor's binding pocket.

The methyl group at the 2-position is a chiral center, suggesting that the stereochemistry at this position is likely to be a critical determinant of biological activity. This will be discussed in more detail in section 5.2.1.

Isosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. acs.orgnsf.govipinnovative.comnih.gov This approach can be used to improve a compound's potency, selectivity, pharmacokinetic properties, or to reduce toxicity.

The amide bond is another key target for isosteric replacement. Amide bioisosteres, such as 1,2,3-triazoles, oxadiazoles, or fluoroalkenes, are often used to increase metabolic stability against proteases. acs.orgipinnovative.com Replacing the amide linkage in this compound with one of these isosteres could potentially lead to a longer duration of action.

Table 2: Potential Isosteric Replacements for this compound

Original MoietyIsosteric ReplacementPotential Advantage
Ethoxy Group (-OCH2CH3)Thioether (-SCH2CH3)Altered electronic properties and metabolic profile
Phenyl RingPyridine RingIntroduction of a hydrogen bond acceptor, altered polarity
Amide Bond (-CONH-)1,2,3-TriazoleIncreased metabolic stability, altered hydrogen bonding pattern
Amide Bond (-CONH-)Fluoroalkene (-CF=CH-)Increased metabolic stability, altered electronic properties

This table presents potential isosteric replacements based on established principles of bioisosterism. The suitability of each replacement would require experimental validation.

Correlation Between Structural Features and Biological Activity Profiles

The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and the resulting biological activity. This understanding allows for the rational design of more potent and selective compounds.

Importance of Chirality at the 2-Position of the Butanamide Chain

The presence of a stereocenter at the 2-position of the butanamide chain strongly suggests that the biological activity of this compound is likely to be stereospecific. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity when interacting with small molecules. researchgate.netmdpi.commdpi.comnih.gov

It is highly probable that one enantiomer (either R or S) of this compound will exhibit significantly higher potency than the other. This is because the three-dimensional arrangement of the substituents around the chiral center will dictate how well the molecule can fit into its binding site. The "eutomer" (the more active enantiomer) will have the optimal orientation to form key interactions with the target, while the "distomer" (the less active enantiomer) may bind with lower affinity or not at all. In some cases, the distomer may even have undesirable off-target effects. researchgate.net Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be a critical step in its development as a potential therapeutic agent.

Role of the Amide Linkage in Ligand-Target Interactions

The amide linkage is a crucial functional group that plays a significant role in the structure and function of many biologically active molecules. Its importance stems from its ability to form hydrogen bonds and its conformational rigidity. nih.gov

The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.netnih.govcdnsciencepub.com These hydrogen bonding interactions are often essential for the binding of a ligand to its target protein, providing both affinity and specificity. In the case of this compound, the amide N-H is likely to form a hydrogen bond with a hydrogen bond acceptor on the biological target.

Influence of Aromatic Substitution on Receptor Binding

The nature and position of substituents on the aromatic ring of N-aryl amides and related structures play a critical role in modulating their affinity for biological receptors. For analogues of this compound, modifications to the ethoxy-substituted phenyl ring are pivotal in defining the compound's interaction with its target binding sites.

Research on structurally similar compounds, such as phenylalkyl amides, has demonstrated that the position of alkoxy groups on the phenyl ring significantly impacts receptor binding affinity. For instance, in a series of melatonin (B1676174) analogues, a methoxy group at the 3-position of the phenyl ring resulted in maximum binding affinity, while a 4-methoxy substitution led to a substantial decrease. researchgate.net This suggests that for this compound, the 4-position ethoxy group is a key determinant of its pharmacological profile, and any modification at this or other positions must be carefully considered. The binding pocket likely has stringent spatial and electronic requirements, where a substituent at the 4-position may be either favorable or detrimental depending on the specific receptor topology.

The electronic properties of the substituent are also a major factor. The introduction of electron-withdrawing groups (e.g., Cl, CF₃) or electron-donating groups (e.g., OMe, Me) can alter the electron density of the aromatic ring, influencing crucial interactions like pi-pi stacking or hydrogen bonding with receptor residues. mdpi.com Studies on other N-aryl amides have shown that a delicate balance of lipophilic and electronic properties is often required for optimal activity. mdpi.comresearchgate.net For example, in a series of ketamine analogues, the 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts, and the nature of the substituent (e.g., Cl vs. CF₃) had a profound effect on efficacy. mdpi.com

The following table illustrates hypothetical binding affinity data for a series of this compound analogues with various aromatic substitutions, based on established SAR principles for this class of compounds.

Compound Aromatic Substitution (R) Hypothetical Receptor Binding Affinity (Ki, nM) Rationale based on SAR Principles
1 4-OCH₂CH₃ (Parent Compound)15The ethoxy group at the 4-position provides a balance of lipophilicity and hydrogen bond accepting capability, fitting well into a putative hydrophobic pocket with a nearby hydrogen bond donor.
2 4-OCH₃25A slightly smaller methoxy group may result in a marginally weaker van der Waals interaction within the hydrophobic pocket, leading to a small decrease in affinity.
3 4-Cl50The chloro group is electron-withdrawing and has a different size and shape compared to the ethoxy group, potentially leading to a less optimal fit and altered electronic interactions.
4 4-CF₃120The bulky and strongly electron-withdrawing trifluoromethyl group may introduce steric hindrance and unfavorable electronic interactions, significantly reducing binding affinity.
5 3-OCH₂CH₃8Shifting the ethoxy group to the 3-position could allow for an improved interaction with a different region of the binding site, potentially increasing affinity, as seen in related compound series. researchgate.net
6 2-OCH₂CH₃75An ortho-substituent can force a conformational change in the amide linker, potentially disrupting the optimal binding pose and reducing affinity.
7 4-OH30The hydroxyl group is smaller and more polar than the ethoxy group. While it can act as a hydrogen bond donor and acceptor, the loss of the ethyl chain may reduce favorable hydrophobic contacts.

Note: The data in this table is illustrative and intended to represent plausible trends based on SAR studies of analogous compounds. It is not based on experimental results for this compound itself.

Computational Approaches in SAR Derivations

Computational chemistry provides powerful tools to rationalize the structure-activity relationships observed in experimental assays and to guide the design of new, more potent analogues. These in silico methods allow for the efficient exploration of chemical space and the generation of hypotheses regarding ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. mdpi.com For this compound analogues, a QSAR model could be developed to predict receptor binding affinity based on a set of calculated molecular descriptors. mdpi.comnih.gov

The process begins with a training set of compounds, which includes the parent molecule and a variety of its analogues with known biological activities. nih.gov For each molecule, a wide range of descriptors are calculated, such as:

Electronic descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies, which describe a molecule's electronic properties.

Steric descriptors: Molecular volume, surface area, and specific conformational indices, which relate to the size and shape of the molecule.

Hydrophobic descriptors: LogP, which quantifies the lipophilicity of the compound.

Topological descriptors: Indices that describe the connectivity and branching of the molecule.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed activity. researchgate.netnih.gov A robust QSAR model, once validated with an external test set of compounds, can be used to predict the activity of novel, yet-to-be-synthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would represent the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated by aligning a set of active analogues and extracting the common chemical features responsible for their activity. nih.gov For this compound and its active analogues, this would likely identify features such as a hydrophobic group (the 2-methylbutyl chain), a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), and an aromatic ring with a hydrogen bond accepting feature at the 4-position (the ethoxy group).

Structure-Based Pharmacophore Modeling: If the 3D structure of the receptor is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. This approach can reveal crucial interactions between the ligand and specific amino acid residues of the receptor, providing a more detailed and accurate model to guide the design of new ligands with improved binding complementarity.

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are integral to modern drug discovery and can be applied to the optimization of this compound. nih.govnih.gov

Ligand-Based Drug Design (LBDD): This approach is employed when the structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules that bind to the target. By analyzing the SAR, QSAR models, and pharmacophores derived from a series of active analogues, medicinal chemists can design new molecules that are predicted to have higher affinity and selectivity. For instance, LBDD could suggest that replacing the 2-methylbutyl group with a different aliphatic chain might enhance hydrophobic interactions, or that modifying the electronics of the phenyl ring could improve potency.

Structure-Based Drug Design (SBDD): When the 3D structure of the receptor is known (e.g., from X-ray crystallography or cryo-electron microscopy), SBDD becomes a powerful tool. Molecular docking simulations can be used to predict the binding pose of this compound within the receptor's active site. nih.gov This allows for a detailed visualization of the intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts. Armed with this information, chemists can rationally design modifications to the ligand to optimize these interactions. For example, if the ethoxy group is found to be in a partially solvent-exposed area, it might be replaced with a larger, more lipophilic group to better fill a hydrophobic sub-pocket, thereby increasing binding affinity.

By integrating these computational approaches with traditional synthetic medicinal chemistry, the exploration of the chemical space around this compound can be performed in a more rational, efficient, and targeted manner.

Mechanistic Investigations of Reactions Involving N 4 Ethoxyphenyl 2 Methylbutanamide

Exploration of Reaction Pathways in N-(4-ethoxyphenyl)-2-methylbutanamide Synthesis

Kinetic Studies for Reaction Order Determination

A linear Hammett plot is often observed, which further supports the proposal that the aryl halide activation is the rate-limiting step. nih.gov The reaction rate can be influenced by the concentrations of the amide and the supporting ligand, with the dependencies changing based on the specific reaction conditions. nih.gov

Table 1: Summary of Kinetic Findings in Copper-Catalyzed N-Arylation of Amides

Reactant/Catalyst ComponentObserved Rate DependenceImplication
Aryl HalidePositive OrderInvolved in the rate-determining step. nih.gov
AmideVariable DependenceIts concentration can influence the formation of the active catalytic species. nih.gov
LigandVariable DependenceCrucial for controlling the concentration and reactivity of the catalyst. acs.orgnih.gov
Copper CatalystPositive OrderEssential for the reaction to proceed.

Identification of Reaction Intermediates

The mechanism of copper-catalyzed N-arylation of amides involves several key intermediates. A crucial intermediate is the copper(I) amidate complex, which is formed from the reaction of the amide with a copper(I) source. nih.govacs.orgnih.gov This intermediate is considered kinetically competent in the catalytic cycle. acs.org The reaction proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The activation of the aryl halide occurs through this ligated copper(I) amidate complex. mit.eduacs.orgnih.gov In some proposed mechanisms, a Cu(III) species is formed via oxidative addition of the aryl halide to the Cu(I) complex, which then undergoes reductive elimination to form the N-arylated product. acs.org

Elucidation of Catalytic Cycles in Amide Formation

The catalytic cycle for the copper-catalyzed N-arylation of amides, such as the synthesis of this compound, can be described in two main stages. nih.gov

Stage I: Formation of the Active Catalyst This stage involves the deprotonation of the amide by a base and coordination to the copper(I) center to form a copper(I) amidate complex. The presence of a suitable ligand, often a diamine, is critical in this stage to modulate the catalyst's reactivity and stability. nih.govacs.orgnih.gov

Stage II: Aryl Halide Activation and Product Formation The copper(I) amidate intermediate reacts with the aryl halide in the rate-determining step. nih.govmdpi.com This can proceed through different pathways, including oxidative addition to form a Cu(III) intermediate, followed by reductive elimination to yield the N-aryl amide and regenerate the Cu(I) catalyst. acs.org Another possibility involves a halide atom transfer and radical recombination. acs.org

Table 2: Proposed Steps in the Catalytic Cycle of Copper-Catalyzed N-Arylation of Amides

StepDescriptionKey Species Involved
1Formation of Copper(I) AmidateAmide, Copper(I) source, Base, Ligand. nih.govacs.org
2Oxidative AdditionCopper(I) Amidate, Aryl Halide. acs.org
3Reductive EliminationCopper(III) Intermediate. acs.org
4Catalyst RegenerationRelease of N-aryl amide product.

Mechanistic Aspects of this compound Transformation Reactions

Information on the specific transformation reactions of this compound is limited in the scientific literature. However, by examining related structures, plausible reaction mechanisms can be inferred.

Oxidation and Reduction Pathways

The N-(4-ethoxyphenyl) group is susceptible to oxidative transformations. For instance, studies on N-(p-ethoxyphenyl) substituted β-lactams have shown that this group can be oxidatively removed using ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net This suggests that the ethoxybenzene moiety in this compound could undergo similar oxidative dearomatization or cleavage under strong oxidizing conditions.

The amide functionality itself can be susceptible to oxidation, particularly at the alpha-carbon to the carbonyl group, though specific studies on this compound are lacking. The biotransformation of a related compound, bucetin, involves oxidative O-de-ethylation. nih.gov

Reduction of the amide group in this compound would require strong reducing agents like lithium aluminum hydride and would lead to the corresponding amine, N-(4-ethoxyphenyl)-2-methylbutan-1-amine.

Nucleophilic and Electrophilic Substitution Mechanisms on Aromatic Rings and the Amide Core

Electrophilic Aromatic Substitution: The ethoxy group on the phenyl ring is an ortho-, para-directing and activating group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the positions ortho to the ethoxy group (positions 2 and 6) on the aromatic ring. The amide group, being bulky, might sterically hinder substitution at the position ortho to it. The amide nitrogen's lone pair delocalization into the carbonyl reduces its activating effect compared to an amino group.

A related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, is noted to have an amide side chain susceptible to electrophilic substitution reactions. nih.gov

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the ethoxyphenyl ring of this compound is generally unfavorable unless there are strong electron-withdrawing groups present on the ring, which is not the case here.

Reactions at the Amide Core: The amide nitrogen is generally not nucleophilic due to the delocalization of its lone pair into the carbonyl group. The carbonyl oxygen can act as a nucleophile or a proton acceptor. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, leading to cleavage of the amide bond, although this is generally difficult. The protons on the carbon alpha to the carbonyl can be abstracted by a strong base to form an enolate, which can then participate in various reactions.

Cyclization Reaction Mechanisms

The intramolecular cyclization of N-aryl amides is a significant transformation in organic synthesis, providing access to various heterocyclic scaffolds. For this compound, while specific research on its cyclization is not extensively documented, mechanistic pathways can be proposed based on established principles of electrophilic aromatic substitution and related reactions involving N-acylanilines. The presence of an electron-donating ethoxy group on the phenyl ring makes it susceptible to intramolecular electrophilic attack under acidic conditions.

A plausible mechanism for the cyclization of this compound is an intramolecular Friedel-Crafts-type acylation, leading to the formation of a dihydroquinolinone derivative. This reaction would likely require a strong acid or Lewis acid catalyst to activate the amide carbonyl group, transforming it into a sufficiently potent electrophile to attack the activated aromatic ring. nih.govsigmaaldrich.comacs.orgresearchgate.net

The proposed mechanism can be broken down into the following key steps:

Activation of the Amide Carbonyl: The reaction is initiated by the protonation of the amide oxygen by a strong acid catalyst, such as triflic acid (CF₃SO₃H). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In some cases, a highly reactive acylium ion may be formed, particularly with the use of superacids. nih.govbyjus.com

Intramolecular Electrophilic Attack: The electron-rich ethoxy-activated benzene (B151609) ring then acts as an internal nucleophile, attacking the electrophilic carbonyl carbon. The ethoxy group is an ortho-, para-directing activator. Since the para position is occupied by the nitrogen atom of the amide, the electrophilic attack occurs at the ortho position (C-3 of the phenyl ring). This step results in the formation of a cationic intermediate, often referred to as a sigma complex or Wheland intermediate, and leads to the temporary loss of aromaticity in the ring. sigmaaldrich.comlongdom.org

Deprotonation and Rearomatization: To regain aromaticity, a proton is eliminated from the carbon atom at the site of electrophilic attack. This deprotonation step is typically facilitated by the conjugate base of the acid catalyst, which regenerates the catalyst and yields the final cyclized product, a substituted 2,3-dihydroquinolin-4-one. nih.govresearchgate.netnih.gov

Figure 1: Proposed mechanism for the acid-catalyzed cyclization of this compound.

Research into analogous intramolecular Friedel-Crafts acylations of N-aryl amides has shown that reaction conditions significantly influence the outcome. nih.govnih.gov The choice of acid catalyst, solvent, and temperature are critical parameters that would need to be optimized for the successful cyclization of this compound.

A hypothetical study might explore various conditions as outlined in the table below:

EntryAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1Polyphosphoric Acid (PPA)None1001245
2Triflic Acid (CF₃SO₃H)Dichloromethane252465
3Aluminum Chloride (AlCl₃)1,2-Dichloroethane80858
4Triflic Acid (CF₃SO₃H)Nitromethane501872

The research findings from related studies indicate that stronger acids, such as triflic acid, tend to give higher yields at milder conditions due to their ability to effectively activate the amide moiety. nih.govresearchgate.net The solvent can also play a crucial role, with polar, non-coordinating solvents often favoring the reaction.

While the intramolecular electrophilic acylation represents the most probable cyclization pathway for this compound, other mechanisms, such as radical-mediated cyclizations, could be considered under specific reaction conditions involving radical initiators. However, these are generally less common for this class of substrates without a suitable radical acceptor.

Biological Target Identification and Mechanistic Research on N 4 Ethoxyphenyl 2 Methylbutanamide

Identification of Potential Molecular Targets for N-(4-ethoxyphenyl)-2-methylbutanamide

The identification of molecular targets is a critical first step in understanding the pharmacological effects of a compound. This process involves a variety of experimental techniques designed to pinpoint the specific proteins, enzymes, or other biomolecules with which a compound interacts to elicit a biological response.

Enzyme Inhibition Assays

Enzyme inhibition assays are biochemical tests that measure the ability of a compound to decrease the rate of an enzyme-catalyzed reaction. These assays are fundamental in drug discovery for identifying compounds that can modulate the activity of specific enzymes involved in disease pathways.

There is currently no publicly available scientific literature or data regarding the testing of this compound in enzyme inhibition assays. Therefore, its inhibitory activity against any specific enzyme is unknown.

Receptor Binding Studies

Receptor binding studies are used to determine the affinity and specificity with which a compound binds to a particular receptor. These experiments typically involve incubating the compound with a preparation of the receptor and measuring the extent of binding.

No receptor binding studies for this compound have been reported in the scientific literature. Consequently, its ability to bind to any known receptor has not been determined.

Proteomics-Based Target Identification Methods

Proteomics-based methods, such as chemical proteomics, utilize advanced mass spectrometry techniques to identify the protein targets of a small molecule within a complex biological sample like a cell lysate. These approaches can provide an unbiased, proteome-wide view of a compound's interactions.

There is no evidence in published research that this compound has been subjected to proteomics-based target identification studies. As a result, its protein interaction profile remains uncharacterized.

Affinity-Based Probes

Affinity-based probes are chemical tools derived from a compound of interest that are used to isolate and identify its binding partners. These probes are typically designed with a reactive group and a reporter tag to enable covalent labeling and subsequent detection of the target molecule.

The development or use of an affinity-based probe for this compound has not been described in the scientific literature.

Elucidation of Mechanisms of Action at the Molecular Level

Once a molecular target has been identified, subsequent research focuses on elucidating the precise mechanism through which the compound interacts with its target to produce a biological effect.

Future Directions and Emerging Research Avenues for N 4 Ethoxyphenyl 2 Methylbutanamide

Development of Novel Synthetic Routes with Enhanced Efficiency or Sustainability

The synthesis of amides is a cornerstone of organic and medicinal chemistry. acs.org Traditional methods for creating amide bonds, such as the reaction between an amine and an acid chloride, are well-established. acs.org However, these methods can be energy-intensive and may generate undesirable byproducts. Future research into the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide is likely to focus on developing more efficient and environmentally friendly approaches.

One promising area is the use of flow chemistry . nih.govthieme-connect.de Continuous-flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for exothermic reactions, and the potential for automation and high-throughput screening of reaction conditions. nih.govthieme-connect.deresearchgate.net For the synthesis of this compound, a flow-based process could lead to higher yields, reduced reaction times, and minimized waste generation. The use of immobilized reagents and catalysts within a flow system could further enhance sustainability by allowing for their easy separation and reuse. thieme-connect.de

Another key direction is the exploration of greener catalysts and reaction media . Research into the use of agro-waste derived catalysts for amide synthesis has shown promise, offering a renewable and cost-effective alternative to traditional metal-based catalysts. researchgate.net Similarly, the use of more environmentally benign solvents or even solvent-free reaction conditions would significantly improve the sustainability profile of the synthesis.

The development of one-pot synthetic methodologies, where multiple reaction steps are carried out in a single reaction vessel, also represents a significant step forward in terms of efficiency. researchgate.net For this compound, this could involve the in situ generation of a reactive intermediate from 2-methylbutanoic acid, which then immediately reacts with 4-ethoxyaniline. acs.org

Synthetic Approach Potential Advantages for this compound Synthesis Key Research Focus
Flow Chemistry Higher yields, shorter reaction times, improved safety, automation potential. nih.govthieme-connect.deOptimization of reactor design, flow rates, and temperature; integration of in-line purification.
Green Catalysis Reduced environmental impact, lower cost, potential for catalyst recycling. researchgate.netScreening of novel bio-based or earth-abundant metal catalysts.
Sustainable Solvents Reduced toxicity and waste, improved safety profile.Investigation of water-based systems, ionic liquids, or supercritical fluids as reaction media.
One-Pot Synthesis Increased efficiency, reduced workup steps, and solvent usage. researchgate.netDevelopment of novel coupling reagents and reaction sequences.

Advanced Spectroscopic Techniques for Real-time Monitoring and Dynamic Studies

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Advanced spectroscopic techniques are poised to play a pivotal role in the future study of this compound synthesis and its interactions with biological systems.

Process Analytical Technology (PAT) , which involves the use of in-line and on-line analytical tools to monitor and control manufacturing processes in real-time, is becoming increasingly important in the pharmaceutical industry. nih.govresearchgate.netdntb.gov.ua For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to monitor the concentration of reactants, intermediates, and the final product as the reaction progresses. mt.commdpi.com This real-time data allows for precise control over reaction parameters, leading to improved consistency and yield. mt.com

Beyond synthesis, advanced spectroscopic methods can provide invaluable insights into the dynamic behavior of this compound. Techniques like Vibrational Sum-Frequency Generation (VSFG) spectroscopy can be used to study the conformation and orientation of the molecule at interfaces, such as a cell membrane. nih.govresearchgate.net This could be particularly relevant for understanding how the compound interacts with biological targets.

Spectroscopic Technique Application in this compound Research Information Gained
In-situ FTIR/Raman Real-time monitoring of synthesis. mt.comReaction kinetics, detection of intermediates, endpoint determination.
Vibrational Sum-Frequency Generation (VSFG) Studying interactions with model cell membranes. nih.govresearchgate.netMolecular orientation and conformation at interfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and dynamic studies. acs.orgDetailed molecular structure, conformational changes, and binding interactions.
Mass Spectrometry (MS) Identification and quantification.Molecular weight confirmation, fragmentation patterns for structural analysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Target Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. beilstein-journals.orgchemrxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human researcher. For this compound, AI and ML can be applied in several key areas.

One of the most exciting applications is in the design of novel analogs with improved properties. By training ML models on large databases of chemical structures and their associated biological activities, it is possible to generate new molecular structures that are predicted to have enhanced efficacy or a more favorable safety profile. beilstein-journals.orgchemrxiv.org These models can learn the complex relationships between chemical structure and biological function, guiding the synthesis of the most promising new compounds.

Furthermore, AI and ML can be used for target prediction . By comparing the structural and physicochemical properties of this compound to those of compounds with known biological targets, it may be possible to identify potential protein targets for this molecule. chemrxiv.org This in silico approach can significantly accelerate the process of understanding the compound's mechanism of action.

AI/ML Application Objective for this compound Potential Impact
Generative Models Design of novel analogs with improved properties.Accelerated discovery of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling Prediction of biological activity based on chemical structure. beilstein-journals.orgPrioritization of synthetic targets and reduction of unnecessary experiments.
Target Prediction Algorithms Identification of potential biological targets. chemrxiv.orgElucidation of the mechanism of action and potential therapeutic applications.
Reaction Optimization Prediction of optimal reaction conditions for synthesis. beilstein-journals.orgchemrxiv.orgIncreased synthetic efficiency and reduced development time.

Exploration of Specific Biological Pathways Modulated by this compound

Understanding the specific biological pathways that are affected by this compound is crucial for determining its therapeutic potential. Based on the chemical structure of the compound, several pathways warrant investigation.

Given the presence of an amide linkage, one area of interest is the endocannabinoid system . Fatty acid amide hydrolase (FAAH) is a key enzyme in this system responsible for the degradation of anandamide (B1667382) and other fatty acid amides. nih.govcapes.gov.br Inhibition of FAAH has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.gov It is plausible that this compound could interact with FAAH or other components of the endocannabinoid system. plos.org

Another potential area of investigation is the family of Peroxisome Proliferator-Activated Receptors (PPARs) . nih.gov These nuclear receptors are involved in the regulation of lipid and glucose metabolism, and are the targets of drugs used to treat type 2 diabetes and dyslipidemia. nih.gov Some compounds with structural similarities to this compound have been shown to act as PPAR agonists. nih.gov

Finally, exploring the compound's impact on general metabolic pathways through metabolomics studies could reveal unexpected biological activities. nih.govnih.govmdpi.com By analyzing changes in the levels of various metabolites in cells or tissues treated with the compound, researchers can gain a broad overview of its biological effects.

Biological Pathway Potential Role of this compound Research Approach
Endocannabinoid System Potential inhibition of Fatty Acid Amide Hydrolase (FAAH). nih.govnih.govIn vitro enzyme inhibition assays; in vivo studies in animal models of pain or anxiety.
Peroxisome Proliferator-Activated Receptors (PPARs) Possible agonistic or antagonistic activity. nih.govnih.govReporter gene assays; studies on lipid and glucose metabolism in cell culture or animal models.
General Metabolic Pathways Modulation of various metabolic processes. nih.govmdpi.comUntargeted metabolomics analysis of treated cells or tissues.
Cytochrome P450 Enzymes Potential for metabolism by or inhibition of CYP enzymes. nih.govIn vitro metabolism studies using liver microsomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.